2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 2001086-51-5
VCID: VC3118719
InChI: InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2
SMILES: C1CN(CCC1CCO)C2CCOCC2
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol

2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol

CAS No.: 2001086-51-5

Cat. No.: VC3118719

Molecular Formula: C12H23NO2

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol - 2001086-51-5

Specification

CAS No. 2001086-51-5
Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
IUPAC Name 2-[1-(oxan-4-yl)piperidin-4-yl]ethanol
Standard InChI InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2
Standard InChI Key VDMBMHWSPCCBMA-UHFFFAOYSA-N
SMILES C1CN(CCC1CCO)C2CCOCC2
Canonical SMILES C1CN(CCC1CCO)C2CCOCC2

Introduction

Structural Characteristics

Molecular Structure and Nomenclature

The systematic IUPAC name 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol describes a molecule with three main structural components: a piperidine heterocycle, a tetrahydropyran ring, and an ethanol chain. Alternative names include 2-{1-[(oxan-4-yl)]piperidin-4-yl}ethan-1-ol, where "oxan" refers to the systematic name for the tetrahydropyran ring system .

Molecular Formula and Mass

Based on its structure, the compound has the molecular formula C12H23NO2, containing:

  • 12 carbon atoms

  • 23 hydrogen atoms

  • 1 nitrogen atom

  • 2 oxygen atoms

The calculated molecular weight is approximately 213.32 g/mol, as determined from the atomic masses of its constituent elements .

Structural Elements and Functional Groups

The compound contains several key structural elements with important chemical properties:

Structural ElementDescriptionChemical Significance
Piperidine ringSix-membered saturated heterocycle containing nitrogenBasic tertiary amine center; potential hydrogen bond acceptor
Tetrahydropyran ringSix-membered saturated heterocycle containing oxygenEther linkage; hydrogen bond acceptor; contributes to conformational rigidity
Ethanol chainTwo-carbon chain with terminal hydroxyl groupPrimary alcohol; hydrogen bond donor and acceptor; potentially reactive functional group
Methine (CH) bridgeJunction between piperidine and tetrahydropyranAdds conformational constraints; affects spatial arrangement

Three-Dimensional Conformation

The compound possesses significant conformational flexibility, particularly due to the chair-chair conformations possible in both six-membered rings. The tetrahydropyran ring typically adopts a chair conformation with the substituent preferring an equatorial position to minimize 1,3-diaxial interactions. Similarly, the piperidine ring also favors a chair conformation, with the placement of the ethanol chain likely in the equatorial position to minimize steric strain .

Physical and Chemical Properties

Physical State and Appearance

Based on its molecular structure and weight, 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is expected to be a colorless to pale yellow viscous liquid or low-melting solid at standard temperature and pressure .

Solubility Properties

The compound contains both hydrophilic and lipophilic elements, giving it a balanced solubility profile:

Solvent TypeExpected SolubilityRationale
WaterModeratePresence of hydroxyl group and tertiary amine enhance water solubility
Lower alcohols (methanol, ethanol)HighSimilar polarity and hydrogen bonding capability
Ethyl acetate, dichloromethaneGoodModerate polarity matches these solvents
Diethyl ether, THFModerate to goodCompatible with cyclic ethers due to structural similarity
Hexane, petroleum etherPoorToo lipophilic for the compound's polar functional groups
DMSO, DMFExcellentStrong solvating properties for both polar and non-polar regions

Acid-Base Properties

The compound contains a tertiary amine nitrogen within the piperidine ring, which can function as a Brønsted base. The estimated pKa of the conjugate acid would be approximately 8-10, consistent with other substituted piperidines. The primary alcohol group has a pKa of approximately 16-18, making it weakly acidic and only deprotonated under strongly basic conditions .

Stability and Reactivity

  • The primary alcohol group can undergo oxidation to an aldehyde or carboxylic acid

  • The tertiary amine can participate in nucleophilic substitution reactions and form quaternary ammonium salts

  • Under strongly acidic conditions, the tetrahydropyran ring might undergo ring-opening reactions

  • The compound may be sensitive to air oxidation over extended periods, particularly when exposed to light or elevated temperatures

Synthesis Methods

Retrosynthetic Analysis

Multiple synthetic approaches to 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol are possible, with key disconnections including:

  • Formation of the C-N bond between the tetrahydropyran ring and piperidine nitrogen

  • Construction of the piperidine ring with the ethanol side chain in place

  • Introduction of the ethanol side chain to a preformed piperidine structure

N-Alkylation Approach

One viable synthesis route involves N-alkylation of 2-(piperidin-4-yl)ethan-1-ol with an appropriate tetrahydropyran derivative:

  • Starting with 2-(piperidin-4-yl)ethan-1-ol (CAS: 622-26-4)

  • Reacting with a tetrahydropyran-4-yl derivative bearing a leaving group (mesylate, tosylate, or halide)

  • Conducting the reaction in the presence of a base (K2CO3, Et3N) in a polar aprotic solvent (DMF, acetonitrile)

Reductive Amination Approach

An alternative synthesis involves reductive amination:

  • Reaction between 2-(piperidin-4-yl)ethan-1-ol and tetrahydro-2H-pyran-4-one

  • Formation of an imine intermediate

  • Reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride

  • Purification of the final product

Protective Group Strategy

For selective functionalization, a protective group strategy may be necessary:

  • Protection of the alcohol functionality in 2-(piperidin-4-yl)ethan-1-ol

  • N-alkylation with the tetrahydropyran derivative

  • Deprotection to reveal the primary alcohol

  • Purification by column chromatography

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key 1H NMR signals for 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol would include:

Chemical Shift (δ, ppm)MultiplicityAssignment
3.7-4.0multipletCH2O (tetrahydropyran)
3.5-3.7tripletCH2OH
3.3-3.5multipletCH (tetrahydropyran)
2.5-2.8multipletCH2N (piperidine, equatorial)
1.9-2.2multipletCH (piperidine, position 4)
1.5-1.9complex multipletCH2 (ring systems)
1.3-1.5multipletCH2CH2OH

13C NMR would show characteristic signals for the carbon atoms in different chemical environments, including the distinctive signals for carbons adjacent to heteroatoms .

Infrared (IR) Spectroscopy

Expected key IR absorption bands would include:

  • O-H stretching: 3300-3400 cm-1 (broad)

  • C-H stretching: 2850-2950 cm-1

  • C-N stretching: 1200-1350 cm-1

  • C-O stretching: 1050-1150 cm-1 (for both alcohol and ether)

  • C-H bending: 1350-1480 cm-1

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak [M+H]+ at m/z 214

  • Fragment ions corresponding to cleavage of the C-N bond between the piperidine and tetrahydropyran rings

  • Loss of water to give [M-H2O+H]+ at m/z 196

  • Characteristic fragments of the piperidine and tetrahydropyran ring systems

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis of the compound would likely be performed using:

  • Reverse-phase C18 column

  • Mobile phase consisting of acetonitrile/water with buffer (e.g., 0.05% TFA)

  • UV detection at 210-220 nm (for the amine functionality)

  • Retention time dependent on specific chromatographic conditions

Biological Activity and Applications

Central Nervous System (CNS) Activity

The piperidine moiety is found in numerous CNS-active compounds, suggesting potential applications such as:

  • Analgesic activity (similar to piperidine-containing opioids)

  • Neuromodulatory effects (through interaction with neurotransmitter systems)

  • Neuroprotective properties (via multiple mechanisms including antioxidant effects)

Metabolic Stability

The tetrahydropyran ring often contributes to metabolic stability in drug molecules by:

  • Providing resistance to oxidative metabolism

  • Creating a semi-rigid structure that can influence receptor binding

  • Conferring appropriate lipophilicity for optimal pharmacokinetics

Immune System Modulation

Related piperidine-containing compounds have demonstrated immunomodulatory effects that could be explored with this compound, potentially useful in:

  • Anti-inflammatory applications

  • Autoimmune disorder treatments

  • Allergy and hypersensitivity management

As a Building Block

The compound's multiple functional groups make it valuable as a building block for more complex molecules:

As a Ligand

The compound contains potential coordination sites (N, O atoms) that could make it useful as a ligand in:

  • Catalytic systems

  • Metal complex formation

  • Asymmetric synthesis applications

Structure-Activity Relationship Studies

Key Structural Features for Biological Activity

Structure-activity relationship analysis suggests that several molecular features may be critical for potential biological activity:

  • The piperidine nitrogen serves as a hydrogen bond acceptor and potential site for protonation

  • The tetrahydropyran ring contributes to the three-dimensional conformation and lipophilicity

  • The ethanol side chain offers a hydrogen bond donor/acceptor site and potential point for metabolic transformation or further derivatization

  • The relative stereochemistry at the ring junction points affects the spatial orientation of functional groups

Structural Modifications

Based on medicinal chemistry principles, the following modifications might be explored to develop derivatives with enhanced or specific biological activities:

Modification SitePotential ChangesExpected Effect
Piperidine ringIntroduction of substituents at various positionsAltered binding affinity, selectivity
Tetrahydropyran ringReplacement with other heterocycles (tetrahydrofuran, dioxane)Modified lipophilicity, hydrogen bonding patterns
Ethanol chainExtension, branching, or replacement with other functional groupsChanged pharmacokinetic properties, target selectivity
Bridging groupsIntroduction of unsaturation or additional substituentsConformational restriction, metabolic stability

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